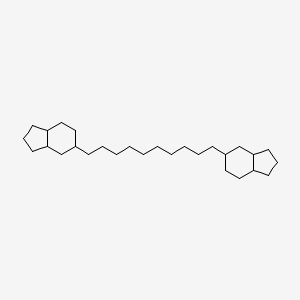
1,10-Di(5'-hexahydroindanyl)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Di(5’-hexahydroindanyl)decane is a complex organic compound with the molecular formula C28H50. It is also known by other names such as 1,10-Di(5’-hexahydroindanyl)decane and 1,10-Di-5-(hexahydroindanyl)decane . This compound is characterized by its unique structure, which includes two hexahydroindanyl groups attached to a decane backbone.
Vorbereitungsmethoden
The synthesis of 1,10-Di(5’-hexahydroindanyl)decane involves multiple steps and specific reaction conditions. One common method includes the use of decane-1,10-diol as a starting material. The synthetic route typically involves the following steps:
Formation of Hexahydroindanyl Groups: The hexahydroindanyl groups are synthesized separately through hydrogenation reactions.
Attachment to Decane Backbone: The hexahydroindanyl groups are then attached to the decane backbone through a series of condensation reactions.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,10-Di(5’-hexahydroindanyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,10-Di(5’-hexahydroindanyl)decane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,10-Di(5’-hexahydroindanyl)decane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,10-Di(5’-hexahydroindanyl)decane can be compared with other similar compounds such as:
1,10-Decanediol: This compound has a similar decane backbone but lacks the hexahydroindanyl groups.
Decamethylene glycol: Another related compound with a simpler structure and different functional groups.
The uniqueness of 1,10-Di(5’-hexahydroindanyl)decane lies in its specific structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
55334-71-9 |
|---|---|
Molekularformel |
C28H50 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
5-[10-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)decyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C28H50/c1(3-5-7-11-23-17-19-25-13-9-15-27(25)21-23)2-4-6-8-12-24-18-20-26-14-10-16-28(26)22-24/h23-28H,1-22H2 |
InChI-Schlüssel |
SBMVKNOBLWIPAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(CC2C1)CCCCCCCCCCC3CCC4CCCC4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


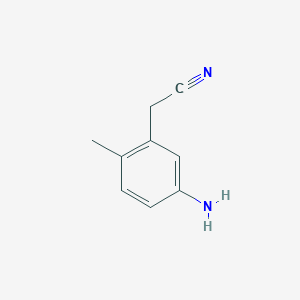
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

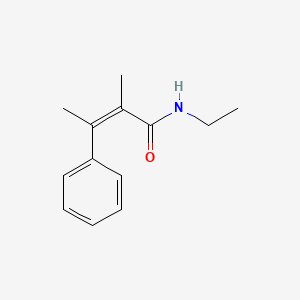
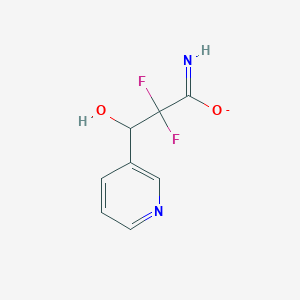
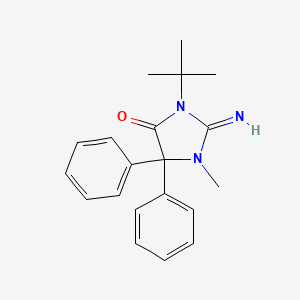

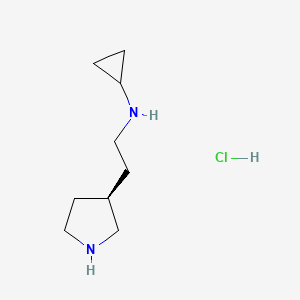
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
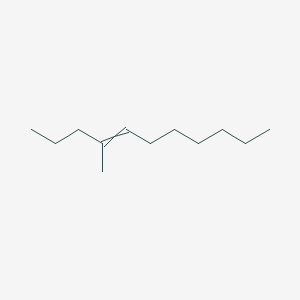
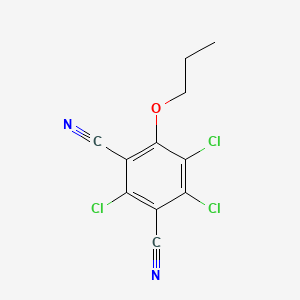
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)

